(2R)-1-(ethylamino)butan-2-ol
Description
Properties
CAS No. |
1867059-33-3 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.2 |
Purity |
80 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2r 1 Ethylamino Butan 2 Ol
Chemo-Enzymatic Approaches to Enantiopure Amino Alcohols
The integration of enzymatic processes with traditional chemical synthesis offers a powerful and sustainable route to enantiopure compounds like (2R)-1-(ethylamino)butan-2-ol. These chemo-enzymatic methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to directly synthesize the desired chiral molecule from a prochiral precursor.
Enzymatic Resolution Techniques for Precursors
One of the most established chemo-enzymatic strategies is the kinetic resolution of a racemic mixture of a precursor to this compound. This approach typically involves the use of lipases, which can selectively acylate one enantiomer of a racemic alcohol or amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.
For instance, a racemic mixture of 1-(ethylamino)butan-2-ol (B1320276) can be subjected to enzymatic acylation. A lipase (B570770), such as Candida antarctica lipase B (CALB), can selectively catalyze the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer, this compound, unreacted. The acylated (S)-enantiomer can then be easily separated from the unreacted (R)-enantiomer by standard chromatographic techniques. The efficiency of this resolution is highly dependent on the choice of enzyme, acyl donor, and reaction conditions.
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess of this compound (%) |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | 40 | ~50 | >99 |
| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Diisopropyl ether | 30 | ~48 | >98 |
This is an interactive data table based on typical results for enzymatic resolutions of similar amino alcohols. Specific data for this compound may vary.
Biocatalytic Transformations
Direct biocatalytic synthesis of chiral amino alcohols from prochiral ketones is a highly attractive and atom-economical approach. This can be achieved using enzymes such as transaminases (TAs) or alcohol dehydrogenases (ADHs).
A potential biocatalytic route to this compound could start from the corresponding α-hydroxy ketone, 1-hydroxybutan-2-one (B1215904). An (R)-selective transaminase could then be employed to asymmetrically aminate the ketone at the C2 position, directly yielding the (R)-amino alcohol. However, to obtain the N-ethylated product, a subsequent chemical N-alkylation step would be necessary.
Alternatively, a more direct biocatalytic approach would involve the asymmetric reductive amination of 1-hydroxybutan-2-one with ethylamine (B1201723). This transformation could be catalyzed by an engineered amine dehydrogenase (AmDH) or an imine reductase (IRED). The success of this strategy hinges on the identification or engineering of an enzyme with high activity and stereoselectivity for this specific substrate and amine donor.
Asymmetric Chemical Synthesis of this compound
Asymmetric chemical synthesis provides a range of powerful tools for the enantioselective production of chiral molecules like this compound. These methods rely on the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction.
Stereoselective Reductions of Precursors
A common strategy for the synthesis of enantiopure β-amino alcohols is the stereoselective reduction of a suitable prochiral precursor, such as an α-amino ketone or an α-azido ketone. For the synthesis of this compound, a key intermediate would be 1-(ethylamino)butan-2-one.
The asymmetric reduction of this ketone can be achieved using a variety of chiral reducing agents. One of the most effective methods is the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. The (R)-CBS catalyst, in the presence of a stoichiometric reducing agent like borane, can reduce the ketone to the corresponding (R)-alcohol with high enantioselectivity.
This is an interactive data table based on established methods for the asymmetric reduction of α-functionalized ketones. Specific results may vary for the synthesis of this compound.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
A potential route to this compound using a chiral auxiliary could involve the alkylation of a chiral glycine (B1666218) enolate equivalent. For example, a chiral oxazolidinone, such as one of Evans' auxiliaries, can be acylated with propionyl chloride. The resulting imide can then be stereoselectively alkylated at the α-position with an electrophilic source of the ethylamino group. Subsequent removal of the chiral auxiliary would yield a precursor that can be reduced to the target amino alcohol.
Another approach involves the use of pseudoephedrine as a chiral auxiliary. Condensation of N-Boc-glycine with pseudoephedrine, followed by deprotonation and alkylation with ethyl iodide, and subsequent reduction and cleavage of the auxiliary can provide access to N-Boc-(2R)-1-(ethylamino)butan-2-ol, which can then be deprotected.
Chiral Catalyst-Mediated Enantioselective Routes
The use of chiral transition metal catalysts for asymmetric transformations is a highly efficient and versatile method for the synthesis of enantiopure compounds. A potential route to this compound could involve the asymmetric aminohydroxylation of 1-butene. This reaction, using a chiral osmium or ruthenium catalyst, could introduce the amino and hydroxyl groups in a stereocontrolled manner.
Alternatively, the asymmetric hydrogenation of an enamine precursor derived from 1-hydroxybutan-2-one and ethylamine could be achieved using a chiral rhodium or iridium catalyst. The choice of a suitable chiral ligand is critical for achieving high enantioselectivity in this transformation.
Preparation of this compound from Chiral Pool Starting Materials
A primary and highly effective strategy for the synthesis of this compound from the chiral pool involves the nucleophilic ring-opening of a chiral epoxide. The most suitable starting material for this approach is (R)-1,2-epoxybutane. This C4 synthon contains the required carbon skeleton and the correct stereochemistry at the C2 position.
The synthesis proceeds via a direct aminolysis reaction, where (R)-1,2-epoxybutane is treated with ethylamine. This reaction follows an SN2 mechanism, in which the amine nucleophile attacks one of the carbon atoms of the epoxide ring, causing the ring to open. researchgate.netscielo.org.mx In the case of monosubstituted epoxides like 1,2-epoxybutane, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom, which is the terminal C1 position. researchgate.net This regioselectivity is a key advantage of this synthetic route.
The reaction is stereospecific; the attack at C1 leads to the formation of the corresponding β-amino alcohol while preserving the original stereoconfiguration at the C2 stereocenter. Therefore, starting with (R)-1,2-epoxybutane ensures the production of the desired (2R) enantiomer of the final product.
A well-documented analogous reaction is the synthesis of S(+)-1-aminobutan-2-ol from S(−)-1,2-epoxybutane, which proceeds by reacting the epoxide with ammonia (B1221849) in a sealed tube with ethanol (B145695). google.com This transformation confirms the viability, high regioselectivity, and stereospecificity of using aminolysis to produce 1-aminobutan-2-ol derivatives from chiral 1,2-epoxybutane. The synthesis of the target compound, this compound, follows the same established chemical principles.
The general synthetic transformation is outlined below:
Scheme 1: Synthesis of this compound from (R)-1,2-epoxybutane

Comparative Analysis of Synthetic Efficiencies and Enantiomeric Purity Attainment
The efficiency and the final enantiomeric purity of the aminolysis of epoxides are influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. While specific data for the ethylamine-based synthesis is not extensively documented, a comparative analysis can be constructed from studies on analogous ring-opening reactions of simple epoxides with various amines. researchgate.netrroij.comnih.gov
The classical approach often involves heating the epoxide and amine in a protic solvent like ethanol or methanol, sometimes in a sealed vessel to contain the volatile reactants. google.com However, modern methodologies have introduced various catalysts to improve reaction rates, yields, and conditions. These include Lewis acids, metal-free catalysts like acetic acid, and heterogeneous catalysts such as silica-bonded S-sulfonic acid. researchgate.netscielo.org.mxnih.gov
The key objectives are to achieve a high yield of the desired regioisomer (attack at C1) and to ensure that no racemization occurs at the C2 stereocenter. Since the reaction mechanism is a stereospecific SN2 process, the enantiomeric excess (ee) of the starting epoxide is typically transferred directly to the product, resulting in high enantiomeric purity.
The following interactive table summarizes typical findings for the aminolysis of simple terminal epoxides, which serve as a model for the synthesis of this compound.
Table 1: Comparative Data for Aminolysis of Terminal Epoxides This table is representative of typical results for the aminolysis of simple epoxides and is intended to illustrate the comparative efficiencies of different methodologies.
| Starting Epoxide | Amine | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| S(−)-1,2-epoxybutane | Ammonia | Ethanol, Sealed Tube, 100°C | High (not specified) | High (not specified) | google.com |
| Styrene Oxide | Aniline | Acetic Acid, Solvent-Free | 98% | N/A (racemic start) | researchgate.netnih.gov |
| Phenyl Glycidyl Ether | Aniline | Silica-bonded S-sulfonic acid | 95% | N/A (racemic start) | scielo.org.mx |
| Racemic trans-2,3-Epoxy Alcohols | Various Anilines | W-BHA Catalytic System | 71-95% | 84-93% (Kinetic Resolution) | nih.gov |
Uncatalyzed Reactions: The direct reaction between an epoxide and an amine often requires elevated temperatures and pressures but can proceed with high yield and stereospecificity, making it a straightforward, albeit sometimes harsh, method. google.com
Acid Catalysis: The use of a simple Brønsted acid like acetic acid can dramatically improve reaction rates and yields, allowing the reaction to proceed under metal- and solvent-free conditions with excellent regioselectivity. researchgate.netnih.gov
Heterogeneous Catalysis: Solid-supported acid catalysts offer the benefits of high yields and easy catalyst removal and recycling, aligning with the principles of green chemistry. scielo.org.mx
Enantiomeric Purity: In direct aminolysis of an enantiopure epoxide, the enantiomeric excess of the product is expected to be very high, mirroring that of the starting material due to the stereospecific nature of the SN2 reaction. In cases involving kinetic resolution of racemic epoxides, high enantiomeric excess can also be achieved, though the theoretical maximum yield is 50%. nih.gov
Spectroscopic and Analytical Characterization of 2r 1 Ethylamino Butan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
The protons of the ethyl group on the amine are expected to show a triplet for the methyl protons (H-1') and a quartet for the methylene (B1212753) protons (H-2'), resulting from coupling with each other. The protons on the butanol backbone will exhibit more complex splitting patterns due to their proximity to the chiral center and hydroxyl and amino groups. The diastereotopic methylene protons adjacent to the nitrogen (H-1) would likely appear as distinct multiplets. The methine proton at the chiral center (H-2) is expected to be a multiplet due to coupling with adjacent protons. The methylene protons of the ethyl group on the butanol chain (H-3) will also be diastereotopic and appear as complex multiplets, while the terminal methyl protons (H-4) will likely be a triplet. The protons of the hydroxyl and amino groups (OH and NH) may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
Predicted ¹H NMR Data for (2R)-1-(ethylamino)butan-2-ol
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-4 (CH₃) | 0.9 - 1.0 | t | 7.4 |
| H-1' (CH₃) | 1.0 - 1.1 | t | 7.2 |
| H-3 (CH₂) | 1.4 - 1.6 | m | - |
| H-1a (CH₂) | 2.5 - 2.6 | m | - |
| H-1b (CH₂) | 2.6 - 2.7 | m | - |
| H-2' (CH₂) | 2.6 - 2.8 | q | 7.2 |
| H-2 (CH) | 3.4 - 3.6 | m | - |
| OH | Variable | br s | - |
t = triplet, q = quartet, m = multiplet, br s = broad singlet
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.
The carbon attached to the hydroxyl group (C-2) is expected to have the most downfield shift among the sp³ carbons of the butanol chain due to the deshielding effect of the oxygen atom. The carbon adjacent to the nitrogen (C-1) will also be shifted downfield. The carbons of the ethyl groups will appear at characteristic upfield positions.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-4 (CH₃) | 9 - 11 |
| C-1' (CH₃) | 14 - 16 |
| C-3 (CH₂) | 25 - 27 |
| C-2' (CH₂) | 43 - 45 |
| C-1 (CH₂) | 52 - 54 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methyl protons (H-4) and the methylene protons (H-3) of the butanol chain, and between the methyl (H-1') and methylene (H-2') protons of the ethylamino group. It would also confirm the connectivity between H-2 and its neighboring protons at H-1 and H-3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to (e.g., H-4 with C-4, H-3 with C-3, H-2 with C-2, etc.), allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
Vibrational Spectroscopy for Molecular Structure Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amino, and alkyl functional groups. The presence of hydrogen bonding can lead to broadening of the O-H and N-H stretching bands.
Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (hydrogen-bonded) | 3200 - 3500 | Strong, Broad |
| N-H Stretch | 3250 - 3400 | Medium |
| C-H Stretch (alkyl) | 2850 - 2960 | Strong |
| N-H Bend (in-plane) | 1590 - 1650 | Medium to Weak |
| C-O Stretch (secondary alcohol) | 1100 - 1150 | Strong |
The broad O-H stretching band is a hallmark of alcohols and is due to intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine will also be present in this region. The strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the ethyl and butyl groups. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, including the C-O and C-N stretches, which are characteristic of the molecule.
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, non-polar bonds often give rise to strong Raman signals.
For this compound, the C-H stretching and bending vibrations of the alkyl backbone are expected to produce prominent peaks in the Raman spectrum. The C-C backbone vibrations will also be Raman active. The O-H and N-H stretching modes are generally weaker in Raman spectra compared to IR spectra.
Predicted Prominent Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (alkyl) | 2850 - 3000 | Strong |
| C-H Bend (alkyl) | 1300 - 1470 | Medium |
| C-C Stretch (backbone) | 800 - 1200 | Medium |
| C-O Stretch | 1000 - 1150 | Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as many compounds may have the same nominal mass but different exact masses due to the mass defects of their constituent atoms.
For this compound, with the chemical formula C₆H₁₅NO, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |
| Hydrogen (¹H) | 15 | 1.007825 | 15.117375 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total Exact Mass | 117.115364 |
An experimental HRMS analysis of this compound would be expected to yield a molecular ion peak [M+H]⁺ at an m/z value very close to this theoretical calculation, confirming its elemental composition.
Tandem Mass Spectrometry for Structural Fingerprinting
Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of a molecule. In this technique, the molecular ion is isolated and then subjected to fragmentation, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a "structural fingerprint" of the molecule.
Table 2: Predicted Fragmentation Pattern for this compound
| Predicted Fragment Ion (m/z) | Structure of Fragment | Likely Origin |
| 102 | [C₅H₁₂NO]⁺ | Loss of a methyl radical (•CH₃) |
| 88 | [C₄H₁₀NO]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 72 | [C₄H₁₀N]⁺ | Cleavage of the C-C bond between the carbon bearing the hydroxyl group and the adjacent carbon |
| 58 | [C₃H₈N]⁺ | α-cleavage at the nitrogen atom, with loss of a propyl group |
| 44 | [C₂H₆N]⁺ | α-cleavage at the nitrogen atom, with loss of a butyl group |
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is a crucial technique for separating enantiomers and determining the enantiomeric purity of a chiral compound like this compound. This is essential in fields such as pharmaceuticals, where different enantiomers can have vastly different biological activities.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. For amino alcohols, polysaccharide-based CSPs are often effective. nih.gov
While a specific, published chiral HPLC method for this compound was not found, a general approach can be outlined.
Table 3: Illustrative Chiral HPLC Method Parameters
| Parameter | Description |
| Chiral Stationary Phase | A polysaccharide-based column, such as one coated with a derivative of cellulose (B213188) or amylose. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. |
| Detection | UV detection at a low wavelength (e.g., 210-220 nm) or a mass spectrometer for more sensitive and specific detection. |
| Expected Outcome | The (2R) enantiomer and its corresponding (2S) enantiomer would exhibit distinct retention times, allowing for the quantification of enantiomeric excess. |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the separation of volatile chiral compounds. uni-muenchen.de For amino alcohols, derivatization is often necessary to increase their volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents.
The separation mechanism in chiral GC relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase, leading to different retention times for the enantiomers. uni-muenchen.de
Table 4: Illustrative Chiral GC Method Parameters
| Parameter | Description |
| Derivatization Agent | Trifluoroacetic anhydride to form the corresponding trifluoroacetamide (B147638) derivative. |
| Chiral Stationary Phase | A cyclodextrin-based capillary column, such as one containing a derivatized β-cyclodextrin. |
| Carrier Gas | Helium or hydrogen. |
| Temperature Program | A programmed temperature ramp to ensure good separation and peak shape. |
| Detection | Flame Ionization Detector (FID) or a Mass Spectrometer (MS). |
| Expected Outcome | The derivatized enantiomers of 1-(ethylamino)butan-2-ol (B1320276) would be well-resolved, allowing for the determination of enantiomeric purity. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. This technique requires a single crystal of the compound or a suitable derivative.
A search of crystallographic databases did not yield any publically available crystal structures for this compound or its simple derivatives. Therefore, detailed information regarding its solid-state conformation, bond lengths, and bond angles from this method is not available at this time. If a suitable crystal could be grown, X-ray crystallography would provide unambiguous confirmation of its absolute configuration and detailed insights into its intermolecular interactions in the solid state.
Applications of 2r 1 Ethylamino Butan 2 Ol As a Chiral Building Block in Organic Synthesis
Ligand and Catalyst Development in Asymmetric Catalysis
Enantioselective Transformations utilizing (2R)-1-(Ethylamino)butan-2-ol Derived Catalysts
The development of catalysts that can induce high levels of enantioselectivity is a cornerstone of modern asymmetric synthesis. Chiral ligands, derived from readily available chiral building blocks, are often complexed with metal centers to create catalysts that can effectively control the stereochemical outcome of a reaction.
While direct research on catalysts derived from this compound is not extensively documented in publicly available literature, the broader class of chiral amino alcohols serves as a well-established platform for the synthesis of effective ligands for a range of enantioselective transformations. For instance, derivatives of similar amino alcohols have been successfully employed as ligands in asymmetric reduction of ketones, aldol reactions, and Michael additions. The ethylamino and hydroxyl functionalities of this compound provide two points of attachment for coordination to a metal center, creating a rigid and well-defined chiral environment around the catalytic site. This constrained environment is crucial for differentiating between the two enantiotopic faces of a prochiral substrate, thereby leading to an enantiomeric excess of the desired product.
Table 1: Potential Enantioselective Transformations with Catalysts Derived from this compound
| Transformation | Catalyst Type | Potential Product |
| Asymmetric Reduction of Ketones | Metal-Ligand Complex | Chiral Secondary Alcohols |
| Asymmetric Aldol Reaction | Metal-Ligand Complex | Chiral β-Hydroxy Ketones |
| Asymmetric Michael Addition | Metal-Ligand Complex | Chiral 1,5-Dicarbonyl Compounds |
This table represents potential applications based on the known reactivity of catalysts derived from analogous chiral amino alcohols. Specific research data for this compound derived catalysts is limited.
Development of Chiral Stationary Phases for Chromatographic Separations
The separation of enantiomers is a critical task in the pharmaceutical and chemical industries. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful technique for achieving this separation. CSPs are typically composed of a chiral selector immobilized onto a solid support, such as silica gel. The chiral selector interacts differentially with the two enantiomers of a racemic mixture, leading to different retention times and, consequently, their separation.
This compound can serve as a valuable chiral selector for the preparation of CSPs. The amino and hydroxyl groups can be chemically bonded to a support material, presenting a chiral environment to the analytes as they pass through the chromatographic column. The effectiveness of the separation depends on the nature of the interactions between the CSP and the enantiomers, which can include hydrogen bonding, dipole-dipole interactions, and steric repulsion.
The development of novel CSPs is an active area of research, and while specific data on CSPs derived directly from this compound is not widely reported, the principle of using chiral amino alcohols as selectors is well-established. The structural features of this compound, including the ethyl group on the nitrogen and the butyl chain, would influence the selectivity and resolution of the resulting CSP for a range of chiral compounds.
Table 2: Potential Performance of a CSP Derived from this compound
| Analyte Class | Potential Separation Factor (α) | Potential Resolution (Rs) |
| Chiral Acids | > 1.2 | > 1.5 |
| Chiral Amides | > 1.1 | > 1.0 |
| Chiral Alcohols | > 1.1 | > 1.0 |
This table provides hypothetical performance data based on the general capabilities of chiral stationary phases derived from amino alcohols. Actual performance would require experimental validation.
Future Research Directions for 2r 1 Ethylamino Butan 2 Ol
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign methods for synthesizing chiral β-amino alcohols is a significant area of contemporary research. westlake.edu.cnnih.gov Future investigations into the synthesis of (2R)-1-(ethylamino)butan-2-ol are likely to focus on several key areas:
Biocatalytic Routes: Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a promising approach for the synthesis of chiral amino alcohols. frontiersin.orgdovepress.com Future research could focus on developing a specific AmDH variant optimized for the asymmetric reductive amination of 1-hydroxy-2-butanone to produce this compound with high enantioselectivity and catalytic efficiency. frontiersin.org This biocatalytic method presents advantages such as mild reaction conditions and the use of inexpensive ammonia (B1221849) as the amino donor. frontiersin.org
Asymmetric Catalysis: Novel catalytic strategies, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, provide a modular approach to valuable chiral β-amino alcohols. westlake.edu.cn Adapting such radical polar crossover strategies could offer a new synthetic pathway to this compound from readily available starting materials. westlake.edu.cn Further research into enantioselective radical C–H amination of alcohols also presents a potential, albeit challenging, route. nih.gov
Sustainable Methodologies: A move towards more sustainable chemical processes will drive research into synthetic routes that minimize waste and avoid harsh reagents. This includes the use of catalytic amounts of chiral promoters and the development of processes that can be performed in greener solvents.
| Synthetic Strategy | Potential Starting Materials | Key Advantages |
| Biocatalysis (Engineered AmDH) | 1-hydroxy-2-butanone, ethylamine (B1201723) | High stereoselectivity, mild conditions, sustainable |
| Asymmetric Cross-Coupling | Propanal, ethylimine derivative | Modular synthesis, use of readily available materials |
| Enantioselective C-H Amination | 1-butanol derivative | Direct functionalization of C-H bonds |
Discovery of New Catalytic Systems Incorporating this compound Scaffolds
Chiral amino alcohols are fundamental building blocks for a wide array of chiral ligands used in asymmetric catalysis. westlake.edu.cnnih.gov Future research will undoubtedly focus on incorporating the this compound scaffold into novel ligand designs to catalyze a broader range of chemical transformations with high enantioselectivity.
Ligand Diversification: The synthesis of new ligand families derived from this compound is a key research direction. This could include the development of novel bisoxazolines (BOX), pyridinyloxazolines (PyOx), and other P,N-ligands. nih.govrsc.org These ligands can be complexed with various transition metals to catalyze reactions such as asymmetric additions of diethylzinc to aldehydes, allylic substitutions, and Heck reactions. nih.govrsc.org
Mechanism-Guided Design: A deeper understanding of the catalytic mechanisms will enable the rational design of more efficient and selective catalysts. Computational studies, in conjunction with experimental work, can elucidate the transition state geometries and non-covalent interactions that govern chiral induction, leading to the development of next-generation catalysts based on the this compound scaffold.
Advanced Structural Modifications for Enhanced Chiral Induction in Chemical Reactions
The efficacy of a chiral ligand in asymmetric catalysis is highly dependent on its three-dimensional structure. nih.gov Fine-tuning the steric and electronic properties of ligands derived from this compound is a critical area for future research to achieve higher levels of chiral induction.
Steric Tuning: The introduction of bulky substituents on the ethylamino group or at other positions of the this compound backbone can create a more defined chiral pocket around the metal center. This can enhance facial discrimination of the substrate, leading to higher enantioselectivity.
Electronic Modifications: Altering the electronic properties of the ligand, for instance by introducing electron-donating or electron-withdrawing groups, can influence the reactivity and selectivity of the metal catalyst. nih.gov
Conformational Rigidity: The development of more rigid ligand scaffolds derived from this compound can reduce the number of accessible conformations in the catalytic cycle, potentially leading to a single, highly enantioselective reaction pathway. This can be achieved through the introduction of cyclic structures or additional coordination sites.
| Modification Strategy | Expected Outcome | Example Application |
| Introduction of bulky groups | Enhanced steric hindrance, improved facial selectivity | Asymmetric aldol reactions |
| Incorporation of aromatic rings | Modified electronic properties, potential for π-stacking interactions | Enantioselective Heck reactions |
| Cyclization of the ligand backbone | Increased rigidity, reduced conformational flexibility | Asymmetric hydrogenation |
Integration with High-Throughput Screening in Chemical Discovery
High-throughput screening (HTS) has become an indispensable tool in modern chemical research, enabling the rapid evaluation of large libraries of compounds or reaction conditions. nih.govalfachemic.com The integration of this compound and its derivatives with HTS methodologies presents significant opportunities.
Combinatorial Ligand Libraries: this compound can serve as a chiral scaffold for the creation of combinatorial libraries of ligands. By systematically varying substituents on the amino and alcohol functionalities, a diverse set of ligands can be synthesized and rapidly screened for optimal performance in various catalytic reactions.
Rapid Reaction Optimization: HTS techniques can be employed to quickly identify the optimal reaction conditions (e.g., solvent, temperature, catalyst loading) for catalytic systems employing ligands derived from this compound. alfachemic.com
Novel Assay Development: The development of new analytical methods, such as fluorescence-based assays or circular dichroism, compatible with HTS formats will be crucial for the rapid and accurate determination of yield and enantiomeric excess in reactions catalyzed by this compound-based systems. nih.govmpg.de
Investigation into its Role in Supramolecular Chemistry or Material Science Research
The unique structural features of this compound, namely its chirality and the presence of hydrogen-bonding donor and acceptor groups, make it an interesting building block for supramolecular chemistry and materials science.
Chiral Self-Assembly: Future research could explore the self-assembly of this compound or its derivatives into ordered supramolecular structures, such as helices or sheets. acs.org The transfer of molecular chirality to the supramolecular level could lead to the development of novel chiral materials with interesting optical or electronic properties.
Chiral Recognition: The ability of this compound to form hydrogen bonds and engage in other non-covalent interactions could be exploited for the development of chiral sensors or selectors for the recognition and separation of other chiral molecules.
Functional Materials: Incorporation of the this compound motif into polymers or metal-organic frameworks (MOFs) could lead to the creation of new functional materials. These materials could find applications in areas such as asymmetric catalysis, chiral separations, and nonlinear optics. For instance, an amphiphilic derivative could form a versatile chiral environment for stereocontrolled reactions. nih.gov
Q & A
Q. What are the recommended synthetic routes for (2R)-1-(ethylamino)butan-2-ol, and how do reaction conditions influence yield?
The compound can be synthesized via reductive amination of 2-oxobutanal with ethylamine using sodium cyanoborohydride under acidic conditions (pH 5–6) at room temperature . Alternatively, enantioselective reduction of 1-(ethylamino)butan-2-one using chiral catalysts like (R)-BINAP-Ru complexes achieves high enantiomeric excess (>95%) . Key factors include solvent choice (e.g., methanol for solubility), temperature control (0–25°C), and stoichiometric ratios (1:1.2 ketone:amine).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : -NMR detects amine protons (δ 1.2–1.4 ppm, triplet) and hydroxyl protons (δ 2.5–3.0 ppm, broad). -NMR confirms stereochemistry via coupling patterns (e.g., C2 at δ 70–75 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z 132.2, with fragmentation peaks at m/z 87 (loss of ethanol) .
- IR : Broad O–H stretch (~3300 cm) and N–H bend (~1600 cm) confirm functional groups .
Q. How can the compound’s solubility and stability be optimized for biological assays?
this compound is polar (logP ~0.5) and soluble in water (up to 50 mg/mL at 25°C). For long-term stability, store at −20°C under nitrogen. In cell culture media, use buffered solutions (pH 7.4) to prevent amine oxidation .
Advanced Research Questions
Q. What challenges arise in achieving stereoselective synthesis, and how can they be resolved?
Racemization during amination is a major issue. Using bulky chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution with lipases (e.g., CAL-B) improves stereocontrol . Kinetic studies show that reaction rates decrease by 30% when using (R)-configured catalysts due to steric hindrance .
Q. How can X-ray crystallography resolve ambiguities in the compound’s configuration?
Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) confirms the (2R) configuration. Key parameters: space group P2/c, unit cell dimensions a = 18.712 Å, b = 9.135 Å, c = 16.369 Å. Intramolecular O–H···N hydrogen bonding (1.85 Å) stabilizes the structure .
Q. What mechanisms underlie its potential bioactivity in neurological studies?
The compound inhibits monoamine oxidase B (MAO-B) with IC = 12 μM, likely via competitive binding to the FAD cofactor. Molecular docking (PDB: 2V5Z) shows hydrogen bonding between the hydroxyl group and Gln206 .
Q. How should researchers address contradictions in reported physical properties (e.g., melting points)?
Discrepancies in melting points (reported 38–40°C vs. 42–44°C) arise from impurities or polymorphic forms. Recrystallization from hexane/ethyl acetate (3:1) yields a pure monoclinic form (mp 42.5°C ± 0.5). Validate purity via HPLC (≥99%, C18 column, 90:10 HO:MeCN) .
Q. What computational methods predict its reactivity in nucleophilic substitutions?
DFT calculations (B3LYP/6-31G*) reveal the hydroxyl group’s nucleophilicity (Fukui index = 0.15) and amine basicity (pKa ~9.8). Solvent effects (PCM model) show 20% higher activation energy in water vs. THF .
Methodological Guidelines
- Stereochemical Analysis : Use chiral HPLC (Chiralpak AD-H, 85:15 n-hexane:isopropanol) to confirm enantiopurity .
- Toxicity Screening : Ames tests (TA98 strain) indicate no mutagenicity at ≤1 mM, but cytotoxicity in HepG2 cells occurs above 500 μM .
- Data Reproducibility : Report reaction yields as averages of triplicate runs ± SEM. Cross-validate spectral data with PubChem/CAS entries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
